molecular formula C11H12O3S B14476152 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- CAS No. 65825-79-8

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)-

Katalognummer: B14476152
CAS-Nummer: 65825-79-8
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: YTJBZQHGBFVFFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- is an organic compound that features a cyclopentene ring with a hydroxyl group and a phenylsulfonyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group. This is followed by the hydroxylation of the cyclopentene ring to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentenone derivatives.

    Reduction: Formation of cyclopentene derivatives with a phenyl group.

    Substitution: Formation of various substituted cyclopentenes.

Wissenschaftliche Forschungsanwendungen

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylsulfonyl groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentenone: Contains a ketone group instead of a hydroxyl group.

    Cyclopentene: Lacks the hydroxyl and phenylsulfonyl groups.

    Phenylsulfonyl derivatives: Compounds with similar phenylsulfonyl groups but different core structures.

Uniqueness

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- is unique due to the combination of its cyclopentene ring, hydroxyl group, and phenylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

65825-79-8

Molekularformel

C11H12O3S

Molekulargewicht

224.28 g/mol

IUPAC-Name

3-(benzenesulfonyl)cyclopent-2-en-1-ol

InChI

InChI=1S/C11H12O3S/c12-9-6-7-11(8-9)15(13,14)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2

InChI-Schlüssel

YTJBZQHGBFVFFH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC1O)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.